molecular formula C14H18N6O B130283 ent-阿巴卡韦 CAS No. 136470-79-6

ent-阿巴卡韦

货号: B130283
CAS 编号: 136470-79-6
分子量: 286.33 g/mol
InChI 键: MCGSCOLBFJQGHM-WCBMZHEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemical Properties and Research Applications

Chemical Studies:
ent-Abacavir serves as a model compound in studying the chemical properties of nucleoside analogs. Researchers investigate its synthesis, stability, and reactivity to understand better the structure-activity relationships that govern the efficacy of NRTIs.

Biochemical Interactions:
The compound interacts with enzymes such as cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT), impacting its metabolism and pharmacokinetics. Understanding these interactions aids in optimizing dosing regimens and minimizing adverse effects.

Biological Mechanisms

Mechanism of Action:
ent-Abacavir functions by inhibiting the reverse transcriptase enzyme essential for HIV replication. Once inside the cell, it is phosphorylated to carbovir triphosphate, which competes with natural nucleotides for incorporation into viral DNA, leading to chain termination .

Cellular Effects:
Studies have shown that ent-Abacavir significantly affects various cell types involved in HIV infection. It is often used in combination therapies to enhance antiviral efficacy while reducing the risk of resistance development .

Clinical Applications

HIV Treatment:
ent-Abacavir is a critical component of several antiretroviral therapy regimens, particularly for pediatric patients. A meta-analysis indicated that it is effective as a first-line treatment for infants and children living with HIV, with safety profiles that support its use despite the potential for hypersensitivity reactions .

Case Study Overview:
A systematic review involving 24 studies assessed the safety and efficacy of abacavir in children. The findings highlighted a viral suppression rate between 50% to 78% at 6 to 12 months post-treatment initiation, demonstrating its effectiveness in managing pediatric HIV .

Dosage and Side Effects

Dosage Variability:
Research indicates that dosage impacts both efficacy and side effects in different populations. For instance, hypersensitivity reactions were reported at varying rates across studies, emphasizing the need for genetic screening (e.g., HLA-B*5701 testing) before initiating therapy with ent-Abacavir to mitigate risks .

Adverse Events:
While serious adverse events remain rare, they can include hypersensitivity reactions and potential toxicities. Continuous monitoring during treatment is essential to manage these risks effectively .

生化分析

Biochemical Properties

ent-Abacavir interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It is also a substrate for the Equilibrative Nucleoside Transporter 1 (ENT1), which plays a dominant role in its uptake into cells .

Cellular Effects

ent-Abacavir has significant effects on various types of cells and cellular processes. It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection . It has been shown to have a long elimination half-life, supporting once-daily dosing .

Molecular Mechanism

ent-Abacavir exerts its effects at the molecular level through several mechanisms. It is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . NRTIs work by blocking HIV reverse transcriptase (HIV-1 RT), an HIV enzyme .

Temporal Effects in Laboratory Settings

The effects of ent-Abacavir over time in laboratory settings have been studied. The incidence of definite or probable hypersensitivity reactions decreased from 1.3% in the pre-screening period to 0.8% in 2009 and further to 0.2% in 2015 in the post-screening period .

Dosage Effects in Animal Models

In animal models, the effects of ent-Abacavir vary with different dosages. For instance, in dually perfused rat term placentas, ENT1 contributes significantly to overall abacavir placental transport .

Transport and Distribution

ent-Abacavir is transported and distributed within cells and tissues. ENT1 plays a dominant role in abacavir uptake into placental tissues .

Subcellular Localization

It is known that it is transported across the placenta, suggesting it may localize in various cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process that involves the cyclization of a carbocyclic nucleoside precursor. Lamivudine is synthesized through a series of chemical reactions starting from cytosine .

Industrial Production Methods

The industrial production of ent-Abacavir involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in a fixed-dose tablet form. The tablets are coated with a film containing FD&C Yellow No. 6, hypromellose, polyethylene glycol 400, polysorbate 80, and titanium dioxide .

化学反应分析

Types of Reactions

ent-Abacavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ent-Abacavir include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products

The major products formed from the reactions of ent-Abacavir include various metabolites of abacavir and lamivudine, which are excreted from the body .

作用机制

ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir is converted intracellularly to carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into the viral DNA, leading to chain termination. Lamivudine is phosphorylated to its active triphosphate form, which inhibits reverse transcriptase by competing with deoxycytidine-5’-triphosphate .

相似化合物的比较

生物活性

Ent-Abacavir, a stereoisomer of the antiretroviral drug abacavir, is primarily known for its role in the treatment of HIV. This article delves into the biological activity of ent-abacavir, examining its mechanisms, pharmacokinetics, and clinical implications through diverse studies and case reports.

Abacavir functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in suppressing HIV replication. The active form of abacavir is phosphorylated to carbocyclic GTP (1144U88 triphosphate), which competes with natural nucleotides for incorporation into viral DNA, ultimately leading to chain termination during reverse transcription. This mechanism is essential for reducing the viral load in HIV-infected individuals and improving immune function.

Pharmacokinetics

The pharmacokinetic profile of ent-abacavir shows that it is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug exhibits a half-life of approximately 1.5 hours and is primarily metabolized by alcohol dehydrogenase and UDP-glucuronyl transferase pathways, reducing the likelihood of significant drug-drug interactions with other antiretrovirals that are metabolized by cytochrome P450 enzymes .

Table 1: Pharmacokinetic Parameters of Abacavir

ParameterValue
Peak Plasma Concentration (Cmax)500 μg/ml
Area Under Curve (AUC)1,776 μg·h/ml
Half-life1.5 hours
Bioavailability~83%

Biological Effects

Recent studies have highlighted additional biological effects of abacavir beyond its antiviral activity. Notably, abacavir has been shown to activate the Wnt/β-catenin signaling pathway, which plays a role in bone metabolism. In vitro studies indicated that abacavir increased Wnt/β-catenin signaling by 79% at a concentration of 0.5 μg/mL . However, in vivo studies demonstrated limited impact on bone mineral density (BMD) and overall bone structure despite activation of skeletal expression genes related to this pathway .

Clinical Efficacy and Safety

A phase IV study assessed the effectiveness and safety of a generic formulation of abacavir combined with lamivudine and efavirenz in treatment-naïve HIV patients. The results indicated that 73.8% of patients achieved a viral load below 40 copies/mL after 12 months. Additionally, there was a significant increase in CD4 T lymphocyte counts, suggesting effective immune reconstitution .

Table 2: Clinical Outcomes at 12 Months

OutcomeBaseline12 Monthsp-value
Viral Load <40 copies/mL-31/42 (73.8%)<0.001
CD4 Count (cells/mm³)373 (326-483)545 (439-634)<0.001

Hypersensitivity Reactions

One significant concern with abacavir therapy is the risk of hypersensitivity reactions (HSR). Genetic testing for HLA-B*5701 can predict susceptibility to HSR, with studies showing a marked reduction in incidence among screened patients (0% vs. 2.7% in controls) . Case reports illustrate various presentations of HSR, emphasizing the importance of monitoring patients closely after initiating therapy.

Case Study Summaries

  • Case #1 : A patient developed a mild rash on day 8 without systemic symptoms; monitoring was advised.
  • Case #3 : Gastrointestinal symptoms developed within days; abacavir was discontinued, leading to rapid resolution.
  • Case #4 : A patient with known HLA-B*5701 status experienced severe symptoms shortly after starting therapy; treatment was halted.

属性

IUPAC Name

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332855
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136470-79-6
Record name (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136470-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-Abacavir
Reactant of Route 2
ent-Abacavir
Reactant of Route 3
ent-Abacavir
Reactant of Route 4
ent-Abacavir
Reactant of Route 5
Reactant of Route 5
ent-Abacavir
Reactant of Route 6
ent-Abacavir
Customer
Q & A

A: Epzicom is a fixed-dose combination tablet containing two nucleoside reverse transcriptase inhibitors (NRTIs): abacavir and lamivudine. [, , ] These medications are used to treat HIV-1 infection. [, , ] Both abacavir and lamivudine work by interfering with the activity of reverse transcriptase, an enzyme essential for HIV replication. They act as competitive inhibitors, mimicking the natural building blocks of DNA and disrupting the virus's ability to create new copies of itself. [, ]

A: Epzicom offers the convenience of taking both medications in a single tablet, potentially improving adherence to therapy. [, , ] Studies have shown that patients taking Epzicom may be more likely to achieve the recommended adherence level of 95% compared to those taking separate NRTIs. []

A: Yes, genetic testing for the HLA-B*5701 allele is recommended before starting Epzicom. [] Patients who carry this allele have a significantly increased risk of developing a severe hypersensitivity reaction to abacavir. []

A: While Epzicom is not specifically indicated for Hepatitis B treatment, lamivudine is active against this virus. [] Studies have investigated the use of lamivudine, often in combination with other antiviral agents, in both pre- and post-liver transplant patients with Hepatitis B. []

A: Data on the use of Epzicom in pregnancy is collected through the Antiretroviral Pregnancy Registry. [] This registry monitors birth defects and other health problems in infants exposed to antiretroviral medications during pregnancy.

A: Long-term studies are ongoing to assess the potential long-term effects of Epzicom. [] One study, the Canadian Coinfection Cohort (CCC), is investigating the impact of Epzicom on liver health in patients co-infected with HIV and Hepatitis C. []

A: Yes, Epzicom can interact with other medications, including some antibiotics, antifungal agents, and herbal supplements. [] It is essential to discuss all medications, including over-the-counter drugs and supplements, with a healthcare provider before starting Epzicom.

A: Resistance to Epzicom can develop over time, often due to mutations in the HIV reverse transcriptase enzyme. [, ] Regular viral load monitoring is crucial to detect treatment failure, which may indicate the emergence of resistance. [, ]

A: Researchers continue to develop new antiretroviral medications with novel mechanisms of action to combat drug resistance. [] This includes exploring new drug classes, such as integrase inhibitors and maturation inhibitors, and developing next-generation versions of existing drug classes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。